molecular formula C9H10N2O4 B556754 2-Amino-3-(2-nitrophenyl)propanoic acid CAS No. 35378-63-3

2-Amino-3-(2-nitrophenyl)propanoic acid

Cat. No.: B556754
CAS No.: 35378-63-3
M. Wt: 210.19 g/mol
InChI Key: SDZGVFSSLGTJAJ-UHFFFAOYSA-N
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Description

2-Amino-3-(2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H10N2O4 It is a derivative of phenylalanine, where the phenyl group is substituted with a nitro group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-nitrophenyl)propanoic acid typically involves the reaction of malonic acid with 2-nitrobenzaldehyde in the presence of ammonium acetate. The reaction is carried out in a solvent such as 1-butanol under reflux conditions for 1.5 to 2 hours until the evolution of carbon dioxide ceases . This method provides a straightforward route to the target compound with good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products

    Reduction: 2-Amino-3-(2-aminophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(2-nitrophenyl)propanoic acid is used primarily in chemical research. Its applications include:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-nitrophenyl)propanoic acid is not well-documented. its structural features suggest it could interact with biological molecules similarly to other amino acid derivatives. The nitro group may participate in redox reactions, while the amino group could form hydrogen bonds or participate in nucleophilic attacks.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-nitrophenyl)propanoic acid: Similar structure but with the nitro group at the para position.

    3-Amino-3-(2-nitrophenyl)propanoic acid: A positional isomer with the amino group at a different position.

    Fmoc-3-amino-3-(2-nitrophenyl)propionic acid: A derivative used in peptide synthesis .

Uniqueness

2-Amino-3-(2-nitrophenyl)propanoic acid is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different chemical and biological properties compared to its isomers and derivatives.

Properties

IUPAC Name

2-amino-3-(2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZGVFSSLGTJAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19883-75-1
Record name NSC21949
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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